molecular formula C12H20N6O9P2S B010046 Ameda CAS No. 108490-60-4

Ameda

Cat. No. B010046
M. Wt: 486.34 g/mol
InChI Key: FPIGRWUROXHTJS-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ameda is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have unique properties that make it an attractive candidate for use in several scientific studies. In

Mechanism Of Action

The mechanism of action of Ameda is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria.

Biochemical And Physiological Effects

Ameda has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Ameda has also been found to have analgesic effects, reducing pain in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Ameda in lab experiments is its stability. Ameda is stable under a wide range of conditions, making it easy to handle and store. Another advantage is its low toxicity, making it safe to use in experiments. However, one limitation of using Ameda is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of Ameda. One potential direction is the development of new formulations of Ameda that improve its solubility in water. Another direction is the study of Ameda's effects on other diseases, such as neurodegenerative diseases. Finally, the development of Ameda-based therapies for cancer and inflammatory diseases is an area of active research.
In conclusion, Ameda is a synthetic compound that has potential applications in several scientific fields. Its unique properties make it an attractive candidate for further study. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ameda have been discussed in this paper. Further research is needed to fully understand the potential of Ameda in scientific research.

Synthesis Methods

Ameda is synthesized through a multistep process that involves the reaction of several chemicals. The synthesis starts with the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2-aminoethanol to form the intermediate benzoyl ethyleneimine. Finally, the benzoyl ethyleneimine is reacted with sodium hydroxide to produce Ameda.

Scientific Research Applications

Ameda has been found to have potential applications in several scientific fields. It has been studied for its antitumor, antiviral, and antibacterial properties. Ameda has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases.

properties

CAS RN

108490-60-4

Product Name

Ameda

Molecular Formula

C12H20N6O9P2S

Molecular Weight

486.34 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-N-(2-sulfanylethyl)phosphonamidic acid

InChI

InChI=1S/C12H20N6O9P2S/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(26-12)3-25-29(23,24)27-28(21,22)17-1-2-30/h4-6,8-9,12,19-20,30H,1-3H2,(H,23,24)(H2,13,14,15)(H2,17,21,22)/t6-,8-,9-,12-/m1/s1

InChI Key

FPIGRWUROXHTJS-WOUKDFQISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NCCS)O)O)O)N

synonyms

AMEDA
P(1)-(5'-adenosyl)-P(2)-N-(2-mercaptoethyl)diphosphoramidate

Origin of Product

United States

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